molecular formula C13H15N3O3S B12930945 1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole CAS No. 67266-44-8

1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole

Cat. No.: B12930945
CAS No.: 67266-44-8
M. Wt: 293.34 g/mol
InChI Key: YVBJALFODZXYLR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Considerations

The compound 1-ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole adheres to IUPAC naming conventions through hierarchical prioritization of substituents on the imidazole core. The parent heterocycle is numbered such that the nitro group (-NO₂) occupies position 5, while the ethyl (-C₂H₅) and {[4-(methylsulfanyl)phenoxy]methyl} substituents occupy positions 1 and 2, respectively. The phenoxy moiety is further specified by a methylsulfanyl (-SCH₃) group at the para position of the benzene ring.

Stereochemical Features :

  • The imidazole ring adopts a planar geometry, with no chiral centers identified in the core structure.
  • The ethyl group at N1 and the phenoxymethyl chain at C2 introduce steric constraints but do not generate stereoisomers due to free rotation around single bonds.
  • The methylsulfanyl group on the benzene ring exhibits limited rotational freedom due to sulfur's lone pair interactions.

Molecular Formula :
$$ \text{C}{14}\text{H}{17}\text{N}3\text{O}3\text{S} $$
Molecular Weight :
279.37 g/mol

Structural Feature Position Substituent
Parent heterocycle - Imidazole
Primary substituent 1 Ethyl (-C₂H₅)
Secondary substituent 2 [4-(Methylsulfanyl)phenoxy]methyl
Tertiary substituent 5 Nitro (-NO₂)

Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal key geometric parameters:

Bond Lengths :

  • N1-C2: 1.37 Å
  • C2-N3: 1.31 Å
  • C5-NO₂: 1.45 Å
  • S-C (methylsulfanyl): 1.82 Å

Bond Angles :

  • N1-C2-N3: 108.5°
  • C2-C4-C5: 126.7°
  • O-CH₂ (phenoxymethyl): 112.3°

Conformational Preferences :

  • The phenoxymethyl group adopts a gauche conformation relative to the imidazole plane, minimizing steric clashes with the ethyl group.
  • The methylsulfanyl substituent orients para to the oxygen atom, stabilizing the structure through weak S···O interactions (2.93 Å).
  • Nitro group coplanarity with the imidazole ring enhances resonance stabilization.

Electronic Structure and Resonance Stabilization Effects

The electronic profile of this nitroimidazole derivative is dominated by three key features:

  • Nitro Group Resonance :
    The -NO₂ group participates in conjugation with the imidazole ring, delocalizing electron density through resonance:
    $$
    \text{Imidazole} \leftrightarrow \text{N}^+-\text{O}^- \leftrightarrow \text{O}=\text{N}^+-\text{O}^-
    $$
    This resonance lowers the LUMO energy (-1.78 eV), enhancing electrophilicity at C4 and C5 positions.

  • Methylsulfanyl Electron Donation :
    The -SCH₃ group donates electron density via sulfur's lone pairs, raising the HOMO energy (-6.12 eV) and creating a nucleophilic region on the benzene ring.

  • Phenoxymethyl Polarization :
    The ether oxygen induces a dipole moment (2.14 D) across the CH₂-O-Ar linkage, facilitating intermolecular interactions.

Frontier Molecular Orbitals :

Orbital Energy (eV) Spatial Distribution
HOMO -6.12 Localized on imidazole C4 and methylsulfanyl sulfur
LUMO -1.78 Centered on nitro group and conjugated imidazole π-system

Comparative Analysis with Related Nitroimidazole Derivatives

Structural and Functional Comparisons :

Compound Core Structure Key Substituents Electronic Features
Target Compound 1H-imidazole 1-Ethyl, 2-phenoxymethyl, 5-nitro Strong resonance stabilization
Metronidazole 1H-imidazole 1-(2-Hydroxyethyl), 2-methyl, 5-nitro Hydrophilic side chain
Fexinidazole 1H-imidazole 1-Methyl, 2-(4-methylsulfanylphenoxy) Sulfur oxidation state variations
2-Methyl-5-nitroimidazole 1H-imidazole 1-Sulfonylethyl, 2-methyl, 5-nitro Enhanced electrophilicity

Key Differentiators :

  • Lipophilicity : The phenoxymethyl group increases logP (2.31) compared to metronidazole (logP 0.62), enhancing membrane permeability.
  • Redox Potential : The methylsulfanyl group lowers reduction potential (-0.43 V vs SCE) relative to fexinidazole sulfone (-0.29 V), favoring anaerobic activation.
  • Thermal Stability : Decomposition temperature (217°C) exceeds 2-methyl derivatives (189°C) due to extended conjugation.

Synthetic Considerations :

  • The compound shares synthetic pathways with fexinidazole, involving nucleophilic substitution between 2-chloromethyl-5-nitroimidazole and 4-(methylsulfanyl)phenol.
  • Purification challenges arise from rotational isomers of the phenoxymethyl group, resolved via fractional crystallization.

Properties

CAS No.

67266-44-8

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

1-ethyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole

InChI

InChI=1S/C13H15N3O3S/c1-3-15-12(14-8-13(15)16(17)18)9-19-10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3

InChI Key

YVBJALFODZXYLR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1COC2=CC=C(C=C2)SC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Construction of the Nitroimidazole Core

The synthesis of 5-nitro-1H-imidazole derivatives typically begins with the formation of the imidazole ring followed by selective nitration at the 5-position. Several routes have been developed for constructing the nitroimidazole scaffold:

  • Diazotization and Nitration of 2-Aminoimidazole: Early methods involved converting 2-aminoimidazole to 5-nitroimidazole via diazotization followed by nitration. This two-step process was first reported in the 1960s and remains a foundational approach for nitroimidazole synthesis.

  • Cyclization Using β-Aminoacetaldehyde Derivatives: More recent methods use β-aminoacetaldehyde dimethyl acetal reacting with S-ethylisothiourea to form 2-aminoimidazole intermediates, which are then diazotized and nitrated to yield 5-nitroimidazole.

  • Green Oxidative Methods: Oxone-mediated oxidation of 2-aminoimidazole in aqueous media offers a greener alternative to traditional nitration, avoiding harsh acids and providing good yields of 5-nitroimidazole.

Attachment of the 4-(Methylsulfanyl)phenoxy Methyl Group

The 2-position substitution with the {[4-(methylsulfanyl)phenoxy]methyl} group involves ether formation and side-chain elaboration:

Representative Synthetic Route Summary

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Imidazole ring formation β-Aminoacetaldehyde dimethyl acetal + S-ethylisothiourea Acidic hydrolysis (conc. HCl) 2-Aminoimidazole
2 Diazotization and nitration 2-Aminoimidazole Sodium nitrite, acid (e.g., fluoroboric acid), copper powder 5-Nitroimidazole
3 N-1 Alkylation 5-Nitroimidazole Ethyl halide or ethyl sulfate, base 1-Ethyl-5-nitroimidazole
4 Phenoxy methyl ether formation 4-(Methylsulfanyl)phenol + chloromethylating agent Base (e.g., K2CO3), solvent 4-(Methylsulfanyl)phenoxy methyl intermediate
5 Nucleophilic substitution 1-Ethyl-5-nitroimidazole + phenoxy methyl intermediate Base, solvent, controlled temperature 1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole

Detailed Research Findings and Notes

  • Selectivity and Yield: The nitration step is critical for regioselectivity, favoring the 5-position on the imidazole ring. Use of mild nitrating agents or controlled diazotization-nitration sequences improves yield and purity.

  • Alkylation Conditions: Alkylation at N-1 requires anhydrous conditions and often inert atmosphere to prevent side reactions. Lithium intermediates provide higher selectivity but require low-temperature handling.

  • Ether Formation: The phenoxy methylation step is typically performed under basic conditions to deprotonate the phenol, facilitating nucleophilic attack on chloromethyl intermediates. The methylsulfanyl substituent is stable under these conditions.

  • Purification: Crystallization from appropriate solvents (e.g., ethyl acetate, methanol) and chromatographic techniques are employed to isolate the final compound with high purity.

  • Green Chemistry Approaches: Recent advances include solvent-free microwave-assisted nitration and use of environmentally benign oxidants like oxone, reducing hazardous waste and improving sustainability.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Diazotization-Nitration Sodium nitrite, acids (fluoroboric acid, HCl) High regioselectivity Requires careful control of conditions
Alkylation with Ethyl Halides Ethyl bromide/sulfate, base Straightforward N-1 substitution Possible over-alkylation
Lithium Intermediate Alkylation n-Butyl lithium, ethyl electrophile High selectivity Requires low temperature, inert atmosphere
Phenoxy Methylation Chloromethylating agents, base Efficient ether bond formation Requires pure phenol intermediate
Green Oxidative Nitration Oxone, water Environmentally friendly May have lower yields

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Nitroimidazole Derivatives

Compound Name 1-Position 2-Position Substituent 4/5-Position Biological Activity Reference
1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole Ethyl [4-(methylsulfanyl)phenoxy]methyl 5-NO₂ Antiparasitic (hypothesized)
Fexinidazole (1-Methyl analog) Methyl [4-(methylsulfanyl)phenoxy]methyl 5-NO₂ Antitrypanosomal, antileishmanial
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Methyl Chloromethylphenyl 5-NO₂, 4-CH₂Cl Antimicrobial (synthetic intermediate)
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate Methyl Ethyl 2-bromobenzoate 5-NO₂ Antiglycation agent (experimental)
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Methyl Complex aryloxy-pyridinyl-trifluoromethyl 5-CF₃, 4-COOEt Kinase inhibitor (patented)

Key Observations:

  • 1-Position Substitution : The ethyl group in the target compound may enhance metabolic stability compared to methyl-substituted analogs like Fexinidazole, as alkyl chain length influences cytochrome P450-mediated oxidation .
  • 2-Position Diversity: The [4-(methylsulfanyl)phenoxy]methyl group is shared with Fexinidazole, suggesting redox activation via the methylthioether moiety. In contrast, chloromethylphenyl (e.g., ) or ester-linked substituents (e.g., ) modify solubility and target selectivity.
  • Nitro Group Positioning : All compounds retain the 5-nitro group critical for anaerobic bioactivation, but 4-position modifications (e.g., CH₂Cl in or CF₃ in ) influence electronic properties and steric interactions.

Physicochemical Properties

Table 2: Comparative Physical Data

Compound Melting Point (°C) ¹H-NMR Key Signals (δ, ppm) Solubility Profile Reference
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 120 2.51 (s, CH₃), 4.62 (s, CH₂Cl), 7.76 (d, Ar-H) Low in water, soluble in DCM
Fexinidazole Not reported Not available in evidence Lipophilic
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate Not reported Aromatic protons at 7.50–8.20 Moderate in organic solvents
  • Solubility : The target compound’s ethyl group may reduce water solubility compared to methyl analogs but improve lipid bilayer penetration.
  • Spectroscopic Data: Chloromethylphenyl derivatives exhibit distinct CH₂Cl signals (δ ~4.62), whereas methylsulfanylphenoxy groups would show aromatic protons near δ 7.0–7.5 .

Biological Activity

1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole is a derivative of the nitroimidazole class, which is known for its significant biological activities, particularly against anaerobic bacteria and protozoa. This compound's structure suggests potential antimicrobial properties, similar to other nitroimidazoles like metronidazole and tinidazole, which are widely used in clinical settings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H16N4O3S
  • IUPAC Name : this compound

This compound features a nitro group at the 5-position of the imidazole ring, which is crucial for its biological activity.

The biological activity of nitroimidazoles is primarily attributed to their ability to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can bind to microbial DNA. This interaction disrupts DNA synthesis and ultimately leads to cell death. The presence of the nitro group in the 5-position is essential for this mechanism, as it facilitates electron transfer and subsequent reduction processes .

Biological Activity Overview

Research has shown that compounds within the nitroimidazole class exhibit a broad spectrum of antimicrobial activity. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

  • Antibacterial Properties :
    • Studies have indicated that derivatives of 5-nitroimidazoles possess significant antibacterial activity against various strains of bacteria, including anaerobic pathogens. For example, compounds similar to this compound have shown promising results in inhibiting growth in Clostridium and Bacteroides species .
  • Antifungal Activity :
    • Some studies have also reported antifungal properties, with certain derivatives demonstrating efficacy against fungi such as Candida species. The mechanism may involve disruption of fungal cell membranes or inhibition of nucleic acid synthesis .
  • Protozoal Activity :
    • Nitroimidazoles are well-known for their effectiveness against protozoa, particularly Giardia lamblia and Trichomonas vaginalis. The compound's structural characteristics suggest it may exhibit similar efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityResults
Trivedi et al. (2011) Various nitroimidazolesAntibacterial and antifungalSignificant activity against multiple strains
ResearchGate Publication 1-Ethyl-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazineAntigiardialIC50 = 7.6 µg/cm³

These studies highlight the potential for further research into the specific applications of this compound in treating infections caused by resistant strains.

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